molecular formula C5H12Se2 B15163430 1,2-Bis(methylselanyl)propane CAS No. 144090-25-5

1,2-Bis(methylselanyl)propane

Cat. No.: B15163430
CAS No.: 144090-25-5
M. Wt: 230.09 g/mol
InChI Key: NMASCCCWRFDXPA-UHFFFAOYSA-N
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Description

1,2-Bis(methylselanyl)propane is an organoselenium compound with the molecular formula C5H12Se2 It is characterized by the presence of two methylselanyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(methylselanyl)propane can be synthesized through the reaction of 1,2-dibromopropane with sodium methylselenolate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:

CH2(Br)CH(Br)CH3+2NaSeCH3CH2(SeCH3)CH(SeCH3)CH3+2NaBr\text{CH}_2(\text{Br})\text{CH}(\text{Br})\text{CH}_3 + 2 \text{NaSeCH}_3 \rightarrow \text{CH}_2(\text{SeCH}_3)\text{CH}(\text{SeCH}_3)\text{CH}_3 + 2 \text{NaBr} CH2​(Br)CH(Br)CH3​+2NaSeCH3​→CH2​(SeCH3​)CH(SeCH3​)CH3​+2NaBr

The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(methylselanyl)propane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: Reduction reactions can convert the selenides back to the corresponding hydrocarbons.

    Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Diselenides (R-Se-Se-R) and selenoxides (R-Se=O).

    Reduction: Corresponding hydrocarbons (R-H).

    Substitution: Various substituted organoselenium compounds.

Scientific Research Applications

1,2-Bis(methylselanyl)propane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anticancer properties.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(methylselanyl)propane involves its ability to interact with biological molecules through the formation of selenoethers and selenoxides. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(methylthio)propane: Similar structure but with sulfur atoms instead of selenium.

    1,2-Bis(methylseleno)ethane: Similar selenium-containing compound with an ethane backbone.

    3-Methylthio-1-propanol: Contains a methylthio group attached to a propanol backbone.

Uniqueness

1,2-Bis(methylselanyl)propane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications.

Properties

CAS No.

144090-25-5

Molecular Formula

C5H12Se2

Molecular Weight

230.09 g/mol

IUPAC Name

1,2-bis(methylselanyl)propane

InChI

InChI=1S/C5H12Se2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3

InChI Key

NMASCCCWRFDXPA-UHFFFAOYSA-N

Canonical SMILES

CC(C[Se]C)[Se]C

Origin of Product

United States

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